2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Description
2-[(4-Hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic hybrid molecule combining a quinazoline scaffold with a tryptamine-derived indole ethyl group via a sulfanyl-linked propanamide bridge. The indole ethyl group, derived from tryptamine, may modulate neurotransmitter pathways or enhance bioavailability .
Properties
Molecular Formula |
C21H20N4O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C21H20N4O2S/c1-13(28-21-24-18-9-5-3-7-16(18)20(27)25-21)19(26)22-11-10-14-12-23-17-8-4-2-6-15(14)17/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)(H,24,25,27) |
InChI Key |
SCOKGMVYMLGPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)SC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps. One common method includes the coupling of 4-hydroxyquinazoline derivatives with indole derivatives. The reaction conditions often require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties could be explored for developing new drugs.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The quinazoline and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s 4-hydroxyquinazoline core distinguishes it from carbazole () and naphthalene () analogs.
- The sulfanyl bridge is a shared feature with K284-2049 (), though the latter lacks the indole-ethyl group and uses a quinazolinone (4-oxo) instead of 4-hydroxyquinazoline.
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Solubility Trends
*Quinazoline derivatives like NSC 368390 () show antitumor activity, suggesting possible shared mechanisms.
Key Observations :
- The carbazole analog () exhibits COX/LOX inhibition, likely due to carprofen’s NSAID lineage. The target compound’s quinazoline core may shift activity toward kinase or DNA repair targets .
- The naproxen analog () retains NSAID properties but with added indole-mediated neuroactivity. The target’s hydroxyl group could further modulate inflammation pathways.
Spectroscopic and Analytical Data
Table 3: Spectral Comparison
Key Observations :
- The target compound’s ¹H-NMR would resemble naproxen and carbazole analogs, with indole NH (~δ 10.5) and aromatic protons. The hydroxyl group may appear as a broad peak near δ 5–6.
- IR spectra for all analogs show strong C=O stretches (~1650–1720 cm⁻¹), with additional bands for substituents (e.g., C-Cl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
